molecular formula C17H22N2O2 B3023372 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-26-7

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

Cat. No. B3023372
CAS RN: 75375-26-7
M. Wt: 286.37 g/mol
InChI Key: PODKTVHURWLQLF-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, also known as NPPB, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a piperazine derivative that has been used as a research tool in many scientific studies.

Scientific Research Applications

Anti-Bladder Cancer Drug Application

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, identified as HUHS190, has been recognized as a promising anti-bladder cancer drug. This compound is a major human metabolite of naftopidil and exhibits selective toxicity between normal and cancer cells. It has shown broad-spectrum anti-cancer activities, especially potent inhibitory activities against bladder cancer cells. It's noteworthy for its effective suppression of tumor growth in bladder cancer models and its potential to be effective for patients post-therapy without notable side effects, unlike current clinical drugs (Shimizu et al., 2019).

Broad-spectrum Anticancer Activity

Another study highlights the synthesis of a naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, also known as HUHS1015. This compound induces cell death in a wide range of human cancer cell lines, including malignant pleural mesothelioma, lung, hepatoma, gastric, colorectal, bladder, prostate, and renal cancers. It's known to activate both necrosis and apoptosis in cancer cells, with varying mechanisms depending on the cancer type. HUHS1015 has shown effectiveness in suppressing tumor growth in mice, suggesting its potential as a new anticancer drug (Nishizaki et al., 2014).

Sigma-2 Receptor Ligand

A study on the cyclohexyl piperazine compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-piperazine, identified as a potent and selective sigma-2 receptor ligand, further elaborates on the applications of naphthalene-based piperazine compounds. This ligand's biodistribution in the mouse brain demonstrated rapid and homogenous concentration in various brain structures. This indicates its potential in neuroscientific studies, particularly for investigating sigma-2 receptors in the brain using PET imaging (Kassiou et al., 2005).

Anticonvulsant Activity

Research on naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives, closely related to the naphthalene-based piperazine structure, showed potential as anticonvulsant agents. These compounds, upon testing, demonstrated significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating their potential in epilepsy treatment (Ghareb et al., 2017).

properties

IUPAC Name

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,18,20H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKTVHURWLQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In the same manner as described in Example 1A, 9.1 g of piperazine is allowed to react with 10.8 g of α-naphthyl glycidyl ether to yield 10.0 g of N-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine. Five grams of this compound and 2.3 g of triethylamine are dissolved in 20 ml of benzene and, with stirring and at room temperature, 3.16 g of N,N-diethylcarbamyl chloride are added dropwise over a period of 30 minutes. When the addition is complete, the mixture is heated at reflux for 2 hours and, after cooling, washed with water and dried. The solvent is removed by distillation, the residue dissolved in ethanol and hydrogen chloride bubbled through the solution. The title compound is thus obtained as the hydrochloride which is recrystallized from isopropyl alcohol. Yield: 2.44 g; m.p. 152°-156° C.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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